molecular formula C20H16N4O3S2 B2528549 N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 863594-84-7

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2528549
CAS No.: 863594-84-7
M. Wt: 424.49
InChI Key: SSZOQHLVTHUJLA-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[5,4-b]pyridine core, which is a fused heterocyclic system, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors

    Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under acidic or basic conditions.

    Introduction of Phenylsulfamoyl Group: The thiazolo[5,4-b]pyridine core is then reacted with a phenylsulfonyl chloride in the presence of a base to form the phenylsulfamoyl derivative.

    Acetylation: Finally, the phenylsulfamoyl derivative is acetylated using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds have a similar fused heterocyclic structure but differ in the position of the thiazole ring.

    Pyridylthiazoles: These compounds contain a pyridine ring fused to a thiazole ring but lack the sulfonamide and acetamide groups.

Uniqueness

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the sulfonamide group enhances its binding affinity to certain enzymes, making it a potent inhibitor in various biochemical assays.

Properties

IUPAC Name

N-[4-[[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-13(25)22-15-7-9-17(10-8-15)29(26,27)24-16-5-2-4-14(12-16)19-23-18-6-3-11-21-20(18)28-19/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZOQHLVTHUJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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